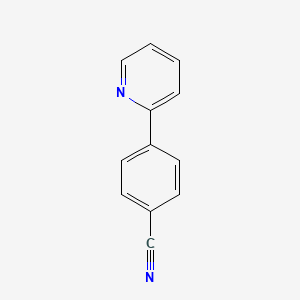

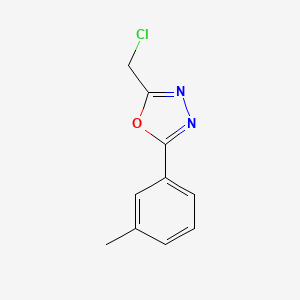

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

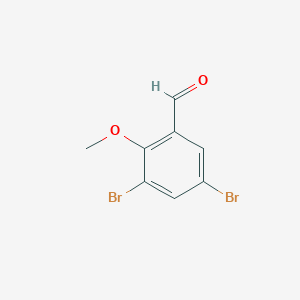

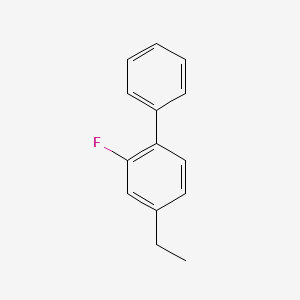

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole, also known as CMMPO, is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a colorless solid with a molecular weight of 197.58 g/mol and a melting point of 128-129°C. CMMPO has been used in a wide range of scientific research applications, including polymer chemistry, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives involves the electrochemical oxidation of semicarbazone at a platinum electrode. This process, conducted in acetonitrile with lithium perchlorate as a supporting electrolyte, yields compounds characterized by elemental analyses, IR, 1H, and 13C NMR spectral data. The method provides a route for synthesizing these derivatives efficiently (Kumar, 2012).

Structural Analysis

In another study, structural analysis of this compound derivatives highlighted the orientation and dihedral angles between the oxadiazole ring and adjacent benzene rings. This analysis provides insights into the compound's molecular geometry, potentially influencing its chemical behavior and interaction with other molecules. The precise structural characterization aids in the understanding of the compound’s physicochemical properties (Wang et al., 2005).

Photoluminescent Properties

The investigation into the mesomorphic behavior and photo-luminescent properties of new mesogens containing the 1,3,4-oxadiazole fluorophore revealed interesting applications. These compounds exhibit cholesteric and nematic/smectic A mesophases, alongside strong blue fluorescence emissions. Such characteristics make them suitable for applications in photoluminescent materials and liquid crystal displays (Han et al., 2010).

Antibacterial Activity

Research into the antibacterial activity of derivatives synthesized from this compound showed significant activity against various bacterial strains. The structure-activity relationships (SARs) of these compounds were investigated, revealing potential applications in the development of new antibacterial agents. This study underscores the importance of structural modifications in enhancing antibacterial efficacy (Rai et al., 2010).

Corrosion Inhibition

The synthesized oxadiazole derivatives have also been studied for their application in corrosion inhibition. The derivatives showed significant efficiency in preventing mild steel corrosion in an acidic environment. Such findings highlight the potential of these compounds in the field of corrosion protection, offering a new approach to enhancing material longevity in corrosive environments (Kalia et al., 2020).

Properties

IUPAC Name |

2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMPKWVAMRQBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363645 |

Source

|

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-73-2 |

Source

|

| Record name | 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)